molecular formula C11H10N6 B12795194 5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone CAS No. 87287-57-8

5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone

Cat. No.: B12795194
CAS No.: 87287-57-8
M. Wt: 226.24 g/mol
InChI Key: AMVFUDHUQDSOOS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .

Mechanism of Action

The mechanism of action of 5-Methyl-6H-imidazo(1,2-b)(1,2,4)triazol-6-one phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

CAS No.

87287-57-8

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

(5-methyl-1H-imidazo[1,2-b][1,2,4]triazol-6-yl)-phenyldiazene

InChI

InChI=1S/C11H10N6/c1-8-10(17-11(14-8)12-7-13-17)16-15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)

InChI Key

AMVFUDHUQDSOOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)N=CN2)N=NC3=CC=CC=C3

Origin of Product

United States

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